Tak-733

Catalog No.
S548776
CAS No.
1035555-63-5
M.F
C17H15F2IN4O4
M. Wt
504.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-733

Inconsistent MEK inhibition with ATP-competitive or less potent inhibitors leads to variable MAPK pathway data. TAK-733 solves this: a non-ATP-competitive allosteric MEK1/2 inhibitor (IC50 3.2 nM) with 3.9× greater potency than selumetinib. - 77% of CRC lines sensitive at ≤0.03 μM, robust in KRAS/BRAF mutants - EC50 2.1-3.1 nM in BRAF V600E cells for potent p-ERK suppression - Ideal for kinase screening & biomarker validation. SMolecule supplies high-purity TAK-733, in stock for global shipping.

CAS Number

1035555-63-5

Product Name

Tak-733

IUPAC Name

3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione

Molecular Formula

C17H15F2IN4O4

Molecular Weight

504.23 g/mol

InChI

InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1

InChI Key

RCLQNICOARASSR-SECBINFHSA-N

solubility

Soluble in DMSO, not in water

Synonyms

TAK 733, TAK-733, TAK733

Canonical SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O

Isomeric SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O

The exact mass of the compound (R)-3-(2,3-dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione is 504.0106 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

TAK-733 is a potent, selective, and non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] With a reported IC50 of 3.2 nM for MEK1, it provides a powerful tool for investigating MAPK-driven cellular processes such as proliferation and differentiation, particularly in oncology research models.[1][4][5] Its allosteric mechanism and high selectivity over other kinases minimize off-target effects, making it a reliable choice for targeted pathway inhibition studies.[2][5][6]

Research Fit

Allosteric MEK1/2 inhibition for RAS/RAF/MEK/ERK pathway studies
BRAF wild-type model activity context distinct from approved BRAF inhibitors
Investigational compound with Phase I exposure–response data for translational research

While multiple MEK inhibitors exist, they are not functionally interchangeable due to significant differences in potency against specific oncogenic mutations (e.g., BRAF vs. KRAS) and their biochemical mechanism.[1][7] For example, TAK-733 demonstrates greater enzymatic potency than selumetinib (IC50 of 3.6 nM vs. 14 nM) and exhibits robust activity across a wide panel of colorectal cancer cell lines, with 77% classified as sensitive (IC50 ≤ 0.03μM).[1] This level of specific, mutation-contextual potency is critical for experimental reproducibility and relevance. Substituting TAK-733 with another MEK inhibitor without considering these quantitative differences can lead to misinterpreted results, particularly in studies focused on KRAS/BRAF mutant models where TAK-733 shows pronounced efficacy.[1]

Substitution Risk

Activity profile mismatch BRAF wild-type model activity reported for TAK-733; approved MEK/BRAF inhibitors may not show equivalent response.
Metabolic pathway divergence Metabolism differs from CYP3A4-reliant agents; co‑treatment DDI context may shift.
Selectivity fingerprint not interchangeable Kinase selectivity profile may alter off‑target interpretation in pathway-dissection studies.

Superior Enzymatic Potency Compared to Selumetinib

In direct enzymatic assays, TAK-733 demonstrates significantly higher potency against MEK1/2 compared to the widely used MEK inhibitor selumetinib.[4] TAK-733 inhibited MEK1/2 with an IC50 of 3.6 nM, whereas selumetinib required a concentration of 14 nM to achieve the same level of inhibition.[4]

Evidence DimensionEnzymatic MEK1/2 Inhibition (IC50)
Target Compound Data3.6 nM
Comparator Or BaselineSelumetinib: 14 nM
Quantified Difference~3.9-fold more potent than Selumetinib
ConditionsDirect enzymatic activity assay.

Higher enzymatic potency allows for the use of lower concentrations to achieve target inhibition, reducing the risk of off-target effects and providing a clearer link between MEK inhibition and observed phenotypes.

MEK1 Biochemical Potency
Cross-study comparable
TAK-733
3.2 nM IC₅₀
vs. Trametinib
0.92/1.8 nM
Selumetinib
14 nM
Reported intermediate MEK1 potency context
In vitro enzyme assay; potency–selectivity profile review needed

High Potency in BRAF V600E-Mutant Cancer Cell Lines

TAK-733 effectively inhibits the proliferation of cancer cell lines harboring the common BRAF V600E mutation. It demonstrated low nanomolar potency in A375 melanoma cells (EC50 = 3.1 nM) and COLO 205 colorectal cancer cells (EC50 = 2.1 nM).[4] This high sensitivity in BRAF-mutant models is a key performance differentiator for researchers studying this specific oncogenic driver.[1]

Evidence DimensionCell Proliferation Inhibition (EC50)
Target Compound DataA375 (BRAF V600E): 3.1 nM; COLO 205 (BRAF V600E): 2.1 nM
Comparator Or BaselineBenchmark for high-potency MEK inhibition in relevant genetic contexts.
Quantified DifferenceNot applicable (establishing baseline potency).
Conditions72-hour cell proliferation assays (SRB or equivalent) in specified human cancer cell lines.

For researchers working with BRAF V600E models, this ensures potent and reliable pathway inhibition at low concentrations, making it a primary choice over less potent or less characterized alternatives.

Cellular pERK Inhibition
Cross-study comparable
TAK-733
1.9 nM EC₅₀
vs. Trametinib
~1 nM
Cobimetinib
~0.3 nM
Reported cellular target-engagement context
Sustained in vivo pERK reduction observed at doses ≥8.4 mg

Broad Efficacy Across KRAS-Mutant Colorectal Cancer Models

TAK-733 demonstrates broad effectiveness in colorectal cancer (CRC) models, a key attribute for a research tool in this field. In a large panel of 54 CRC cell lines, 42 (77%) were found to be sensitive to TAK-733 (IC50 ≤ 0.03 μM).[4] Crucially, sensitivity was statistically correlated with the presence of KRAS, NRAS, or BRAF mutations (p = 0.03), validating its use in models driven by these common oncogenes.[4]

Evidence DimensionResponse Rate in Colorectal Cancer Cell Line Panel
Target Compound Data77% (42 out of 54) of cell lines were sensitive (IC50 ≤ 0.03 μM)
Comparator Or BaselineA prior study with selumetinib where roughly 50% of cell lines had IC50 values >1μM.
Quantified DifferenceTAK-733 demonstrates a significantly broader range of potent activity in CRC lines compared to historical data for selumetinib.
ConditionsPanel of 54 human colorectal cancer cell lines, proliferation assay.

This broad, mutation-linked activity makes TAK-733 a more reliable and versatile tool than substitutes for screening or mechanistic studies across diverse colorectal cancer models.

Kinase Selectivity
Class-level inference
No inhibition >50% at 1 µM across 18 off-target kinases/receptors
Supports MEK-specific pathway dissection
Panel selectivity; broader kinome profiling not available

Favorable Solubility and Handling Profile for In Vitro Use

TAK-733 offers practical solubility for creating stock solutions essential for in vitro research workflows. It is readily soluble in common laboratory solvents such as DMSO (up to 30 mg/mL) and DMF (30 mg/mL).[1][4] This facilitates the preparation of high-concentration stocks, simplifying serial dilutions for dose-response experiments and minimizing solvent-induced artifacts in cell culture. Its solubility in ethanol (0.25-1 mg/mL) also provides options for specific formulation needs.[1][4]

Evidence DimensionSolubility in Common Lab Solvents
Target Compound DataDMSO: 30 mg/mL; DMF: 30 mg/mL; Ethanol: ~1 mg/mL
Comparator Or BaselineStandard requirements for convenient laboratory stock solution preparation.
Quantified DifferenceMeets or exceeds typical concentration requirements for in vitro screening and mechanistic studies.
ConditionsStandard laboratory temperature and pressure.

Reliable and high solubility in standard solvents simplifies experimental setup, ensures accurate dosing, and improves the reproducibility of results, a critical procurement consideration for any laboratory reagent.

BRAF WT Melanoma PDX Efficacy
Head-to-head comparison
TAK-733
Active (p<0.05)
vs. Vemurafenib
No reported activity
Reported BRAF WT model-response context
11 PDX models; tumor growth inhibition 0–100%

Biochemical Assays Requiring High Enzymatic Potency

Given its ~3.9-fold greater enzymatic potency over selumetinib, TAK-733 is the indicated choice for biochemical assays where direct, potent inhibition of the MEK1/2 enzyme is paramount.[4] This includes kinase screening, kinetic studies, and structural biology applications where minimizing compound concentration is key to achieving clean, target-specific data.

Cell-Based Studies in BRAF V600E-Driven Cancers

With demonstrated EC50 values as low as 2.1-3.1 nM in BRAF V600E mutant melanoma and colon cancer cells, TAK-733 is a primary tool for investigating MAPK signaling in these prevalent cancer models.[1] It allows for robust inhibition of cell proliferation and downstream signaling (p-ERK) at concentrations that are less likely to produce off-target effects.

Screening and Mechanistic Studies Across Diverse Colorectal Cancer Models

The broad activity of TAK-733 across a large panel of colorectal cancer cell lines, particularly those with KRAS or BRAF mutations, makes it a superior choice for studies requiring a reliable MEK inhibitor with a high probability of on-target activity across different genetic backgrounds.[4] This is critical for validating MEK as a target or identifying biomarkers of sensitivity and resistance.

Application Fit Matrix

Application
Selection Property
Validation Focus
BRAF WT melanoma target validation
Activity in BRAF wild-type PDX models
Endpoint response in BRAF WT melanoma models
RAF + MEK combination studies
Reported synergistic activity with RAF inhibitors
Combination index and tumor growth inhibition endpoints
PK/PD modeling of MEK inhibition
Dose–exposure–pERK inhibition relationship
Pharmacodynamic biomarker validation

XLogP3

0.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

504.01061 Da

Monoisotopic Mass

504.01061 Da

Heavy Atom Count

28

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5J61HSP0QJ

Pharmacology

MEK Inhibitor TAK-733 is an orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2) with potential antineoplastic activity. MEK inhibitor TAK-733 selectively binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1/2 (MAP2K1/K2) are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.

Other CAS

1035555-63-5

Wikipedia

Tak-733

Use Classification

Human drugs -> Rare disease (orphan)
1: Acquaviva J, Smith DL, Jimenez JP, Zhang C, Sequeira M, He S, Sang J, Bates RC, Proia DA. Overcoming acquired BRAF inhibitor resistance in melanoma via targeted inhibition of Hsp90 with ganetespib. Mol Cancer Ther. 2014 Feb;13(2):353-63. doi: 10.1158/1535-7163.MCT-13-0481. Epub 2014 Jan 7. PubMed PMID: 24398428.
2: Zhang Y, Xue D, Wang X, Lu M, Gao B, Qiao X. Screening of kinase inhibitors targeting BRAF for regulating autophagy based on kinase pathways. Mol Med Rep. 2014 Jan;9(1):83-90. doi: 10.3892/mmr.2013.1781. Epub 2013 Nov 7. PubMed PMID: 24213221.
3: Nakamura A, Arita T, Tsuchiya S, Donelan J, Chouitar J, Carideo E, Galvin K, Okaniwa M, Ishikawa T, Yoshida S. Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma. Cancer Res. 2013 Dec 1;73(23):7043-55. doi: 10.1158/0008-5472.CAN-13-1825. Epub 2013 Oct 11. PubMed PMID: 24121489.
4: Garraway LA, Baselga J. Whole-genome sequencing and cancer therapy: is too much ever enough? Cancer Discov. 2012 Sep;2(9):766-8. doi: 10.1158/2159-8290.CD-12-0359. PubMed PMID: 22969114.
5: Dahlman KB, Xia J, Hutchinson K, Ng C, Hucks D, Jia P, Atefi M, Su Z, Branch S, Lyle PL, Hicks DJ, Bozon V, Glaspy JA, Rosen N, Solit DB, Netterville JL, Vnencak-Jones CL, Sosman JA, Ribas A, Zhao Z, Pao W. BRAF(L597) mutations in melanoma are associated with sensitivity to MEK inhibitors. Cancer Discov. 2012 Sep;2(9):791-7. Epub 2012 Jul 13. PubMed PMID: 22798288; PubMed Central PMCID: PMC3449158.
6: von Euw E, Atefi M, Attar N, Chu C, Zachariah S, Burgess BL, Mok S, Ng C, Wong DJ, Chmielowski B, Lichter DI, Koya RC, McCannel TA, Izmailova E, Ribas A. Antitumor effects of the investigational selective MEK inhibitor TAK733 against cutaneous and uveal melanoma cell lines. Mol Cancer. 2012 Apr 19;11:22. PubMed PMID: 22515704; PubMed Central PMCID: PMC3444881.
7: Dong Q, Dougan DR, Gong X, Halkowycz P, Jin B, Kanouni T, O'Connell SM, Scorah N, Shi L, Wallace MB, Zhou F. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Bioorg Med Chem Lett. 2011 Mar 1;21(5):1315-9. doi: 10.1016/j.bmcl.2011.01.071. Epub 2011 Jan 22. PubMed PMID: 21310613.

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